Home > Products > Building Blocks P15504 > 7H-purin-8-amine
7H-purin-8-amine - 20296-09-7

7H-purin-8-amine

Catalog Number: EVT-349898
CAS Number: 20296-09-7
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7H-purin-8-amine, also known as 8-Morpholino-7H-purin-6-amine, is a chemical compound with the molecular formula C9H12N6O . It has an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .

Synthesis Analysis

The synthesis of acyclic nucleoside and nucleotide analogs from 6-amino-7H-purin-8(9H)-one has been demonstrated in a study . This can be used as a starting point for the synthesis of nucleoside and nucleotide derivatives .

Molecular Structure Analysis

The molecular structure of 7H-purin-8-amine consists of 9 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving 7H-purin-8-amine are not detailed in the search results, the compound is involved in the synthesis of acyclic nucleoside and nucleotide analogs .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-purin-8-amine include an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .

6-Amino-7H-purin-8(9H)-one (8-Hydroxyadenine)

  • Compound Description: 6-Amino-7H-purin-8(9H)-one, also known as 8-hydroxyadenine, is a purine derivative. It acts as a key intermediate in several synthetic pathways for acyclic nucleoside and nucleotide analogs.
  • Relevance: This compound shares the core purine structure with 7H-purin-8-amine. The key difference lies in the presence of an oxygen atom at the 8-position and an amino group at the 6-position in 6-Amino-7H-purin-8(9H)-one, whereas 7H-purin-8-amine has an amine group at the 8-position. Several papers describe the synthesis of 6-amino-7H-purin-8(9H)-one derivatives from 8-substituted adenine derivatives, highlighting their close structural relationship.

8-Bromoadenine Derivatives

  • Compound Description: 8-Bromoadenine derivatives are a class of purine derivatives containing a bromine atom at the 8-position and an amino group at the 6-position. These compounds serve as important precursors in the synthesis of various 6-amino-7H-purin-8(9H)-one derivatives.
  • Relevance: 8-bromoadenine derivatives can be structurally related to 7H-purin-8-amine through their shared purine scaffold. The difference lies in the presence of a bromine atom at the 8-position and an amino group at the 6-position in 8-bromoadenine derivatives, whereas 7H-purin-8-amine has an amine at the 8-position. The provided research emphasizes utilizing 8-bromoadenine derivatives as starting materials to synthesize 6-amino-7H-purin-8(9H)-one analogs, demonstrating a clear structural connection.

6-Chloro-7H-purin-8-ylamine

  • Compound Description: 6-Chloro-7H-purin-8-ylamine serves as a starting material in synthesizing heterocyclic compounds with potential antibacterial activity. This compound is specifically used in nucleophilic substitution reactions to create a new carbon-nitrogen bond with various aromatic compounds.
  • Relevance: 6-chloro-7H-purin-8-ylamine is closely related to 7H-purin-8-amine, differing only by the chlorine substituent at the 6-position in 6-chloro-7H-purin-8-ylamine. This similarity highlights the potential for modifying the 7H-purin-8-amine scaffold to create new derivatives with potentially valuable biological activities.

N-(Furan-2-ylmethyl)-7H-purin-6-amine (FYPA)

  • Compound Description: N-(Furan-2-ylmethyl)-7H-purin-6-amine, abbreviated as FYPA, displays corrosion inhibition properties for mild steel in acidic environments. It acts as a mixed-type inhibitor, effectively mitigating the corrosion process.
  • Relevance: This compound is structurally similar to 7H-purin-8-amine, sharing the purine core. The key distinction lies in the furan-2-ylmethanamine substituent at the 6-position of FYPA, whereas 7H-purin-8-amine has an amine group at the 8-position. This modification at the 6-position in FYPA likely contributes to its corrosion inhibition properties.
Overview

7H-purin-8-amine, also known as 8-aminopurine, is a purine derivative characterized by an amino group at the 8-position of the purine ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its structural similarities to nucleobases and its potential biological activities.

Source

7H-purin-8-amine can be derived from several natural and synthetic sources. It is often synthesized through chemical reactions involving purine derivatives or can be isolated from certain biological materials where purine metabolism occurs. The compound's relevance in research has led to numerous synthetic methodologies being developed to produce it efficiently.

Classification

7H-purin-8-amine falls under the category of purines, which are nitrogen-containing compounds that play critical roles in various biological processes, including DNA and RNA synthesis. It is classified as an amino purine, indicating the presence of an amino group substituent on the purine base.

Synthesis Analysis

Methods

The synthesis of 7H-purin-8-amine can be accomplished through several methods:

  1. Alkylation Reactions: Alkylation of 6-amino-7H-purin-8(9H)-one with various alkylating agents has been reported, yielding N9-substituted derivatives .
  2. Reductive Amination: This method involves the reaction of pyrimidines with amines under reductive conditions to form derivatives of 7H-purin-8-amine .
  3. Bromination and Substitution: Starting from 8-bromoadenine derivatives, reactions with sodium acetate in acetic acid can yield 7H-purin-8-amine through substitution reactions .

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 7H-purin-8-amine consists of a fused bicyclic ring system typical of purines, with an amino group (-NH2) attached at the 8-position. The chemical formula is C5H6N4C_5H_6N_4, and its molecular weight is approximately 138.13 g/mol.

Data

Key structural data include:

  • Molecular Formula: C5H6N4C_5H_6N_4
  • Molecular Weight: 138.13 g/mol
  • IUPAC Name: 7H-purin-8-amine
  • Canonical SMILES: NC1=NC2=C(N)N=C(N)C2=C1
Chemical Reactions Analysis

Reactions

7H-purin-8-amine participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form 8-oxopurine derivatives, which are important in studying nucleic acid metabolism.
  2. Substitution Reactions: The amino group can undergo further substitution reactions, leading to a variety of functionalized purine derivatives.
  3. Condensation Reactions: It can react with carbonyl compounds to form imines or amides, expanding its utility in organic synthesis .

Technical Details

The reactivity of the amino group allows for diverse modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for 7H-purin-8-amine primarily relates to its role as a nucleobase analog. It can interfere with nucleic acid synthesis by incorporating into RNA or DNA strands, potentially leading to mutations or altered cell function.

Data

Studies have shown that modifications at specific positions on the purine ring can influence the compound's selectivity towards different kinases, such as cyclin-dependent kinase 4 and FMS-like tyrosine kinase 3 . This selectivity is crucial for developing targeted therapies in oncology.

Physical and Chemical Properties Analysis

Physical Properties

7H-purin-8-amine is typically a white crystalline solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in polar solvents like water and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 200 °C
  • Boiling Point: Not extensively documented but expected to decompose before boiling.

Relevant analyses indicate that the compound exhibits basicity due to the amino group, allowing it to participate in protonation-deprotonation equilibria in solution.

Applications

Scientific Uses

7H-purin-8-amine has several applications in scientific research:

  1. Antiviral Research: Due to its structural similarity to adenine, it has been studied for potential antiviral activity against viruses that utilize purines for replication.
  2. Kinase Inhibitors: Compounds based on 7H-purin-8-amine have been developed as inhibitors for various kinases involved in cancer progression, showcasing its potential as a therapeutic agent .
  3. Biochemical Studies: It serves as a model compound for studying purine metabolism and interactions within biological systems.
Synthesis and Structural Modification Strategies

Synthetic Pathways for 7H-Purin-8-Amine and Derivatives

The synthesis of 7H-purin-8-amine and its derivatives employs diverse strategies centered on ring formation, cross-coupling, and functional group transformations. Classical cyclocondensation approaches remain fundamental, where pyrimidine precursors undergo annulation to construct the purine core. For example, Traube syntheses facilitate the formation of 6-aminopurine scaffolds that can be derivatized at the 8-position through electrophilic substitution or metal-mediated reactions . Modern adaptations incorporate microwave irradiation and flow chemistry to enhance reaction efficiency and regioselectivity, particularly for electron-deficient intermediates [5].

Transition metal-catalyzed cross-coupling reactions have revolutionized access to 8-substituted derivatives. Palladium-catalyzed Suzuki-Miyaura and Stille couplings enable the introduction of aryl, heteroaryl, and alkenyl groups at the 8-position, leveraging halogenated purine precursors (typically 8-bromopurines) [2] [9]. The Chan-Lam coupling, employing boronic acids under copper catalysis, provides an alternative for C-N bond formation at position 8 without requiring pre-halogenation [5]. For instance, microwave-assisted Buchwald-Hartwig amination efficiently installs complex amines at C8, as demonstrated in the synthesis of FLT3 kinase inhibitors featuring piperazine-linked purines [5]:

**Scheme:** Synthesis of 8-Arylpiperazinylpurines via Buchwald-Hartwig Amination  8-Bromo-9-cyclopentylpurine + 4-(Piperazin-1-yl)aniline  → Pd2(dba)3/XPhos, Cs2CO3, microwave, 150°C  → 8-(4-(Piperazin-1-yl)phenylamino)-9-cyclopentylpurine (85% yield)

Advanced methodologies include C-H functionalization strategies for direct derivatization. The Ritter group's approach using dibenzothiophene-S-oxide (DBTO) enables regioselective C-H thianthrenylation of heteroaromatics, followed by Negishi cross-coupling with bis(4,6-dichloropyrimidin-5-yl)zinc to form polycyclic 7-deazapurine scaffolds [9]. This method circumvents traditional halogenation limitations, though it remains challenging for furans and azoles beyond thiophenes:

Table 1: Synthetic Approaches to 7H-Purin-8-Amine Derivatives

MethodKey Reagents/ConditionsScopeLimitationsYield Range
CyclocondensationPyrimidines + Formamide/POCl₃6-Unsubstituted purinesLimited C8 functionalization45-75%
Buchwald-HartwigArylhalides/Pd catalysts/Microwave8-AminopurinesSensitive to steric hindrance60-92%
Negishi Cross-Coupling(Het)arylsulfonium salts/Pd(PPh₃)₄/Zn reagentPolycyclic fused deazapurinesIncompatible with furans/azoles42-87%
Click Chemistry8-Azidopurines + Alkynes/CuSO₄/AscorbateTriazole-conjugated purinesRequires azide precursor70-95%

Functionalization Techniques for Enhanced Bioactivity

Functionalization of the 7H-purin-8-amine scaffold targets three key positions to optimize pharmacological profiles. Amino group derivatization at C6 exploits nucleophilic substitution, acylation, or reductive amination to enhance hydrogen-bonding capacity. Conversion of 6-chloropurines to 6-(arylpiperazinyl) derivatives yields compounds with high affinity for serotonin receptors (5-HT₁A, 5-HT₇), demonstrating antidepressant and anxiolytic potential in vivo [7]. For kinase inhibition, 6-arylamino groups establish critical hydrogen bonds with hinge regions, as seen in FLT3 inhibitors where 2-((4-(piperazin-1-yl)phenyl)amino groups confer submicromolar IC₅₀ values [5].

7-Position modifications utilize N-alkylation with arylalkyl, allyl, or propynyl groups to modulate receptor selectivity and membrane permeability. 7-Benzyl substitution in purinediones significantly enhances 5-HT₂A receptor binding (Kᵢ = 15 nM) compared to 7-H analogs [7]. In fused deazapurine nucleosides, 7-aryl/heteroaryl groups introduced via Negishi coupling impart potent cytotoxicity (CCRF-CEM IC₅₀ = 0.1–5 µM) by inducing DNA damage and apoptosis [9].

8-Position diversification leverages steric and electronic effects to target allosteric pockets. 8-Aryl substituents—particularly 4-fluorophenyl and thienyl groups—adopt "backward-bent" conformations in Grp94 inhibitors, accessing a hydrophobic cleft (site 2) with >100-fold selectivity over Hsp90 paralogs [2]. Bioorthogonal functionalization via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables post-synthetic modification: 8-ethynyl-7-deazapurines react with azides to generate triazoles with varied steric/electronic profiles (e.g., N-ethylpiperidine triazole I), maintaining RNAi activity at guide strand positions 12 and 20 [8].

Table 2: Bioactivity Linked to Functional Group Modifications

PositionFunctional GroupBiological TargetKey CompoundActivity/Selectivity
C64-(3-Chlorophenyl)piperazine5-HT₁A/5-HT₇ receptors21Antidepressant (FST), Anxiolytic (FPT)
C64-(Piperazin-1-yl)phenylFLT3-ITD kinase15aIC₅₀ = 22 nM (FLT3 autophosphorylation)
C7Benzyl5-HT₂A receptorPurinedioneKᵢ = 15 nM
C7IsopropylCDK4/FLT3 kinases14iIC₅₀ = 300 nM (CDK4), 50 nM (FLT3)
C84-FluorophenylGrp94 allosteric site18cIC₅₀ = 0.22 µM; >100-fold selectivity
C8Triazole (N-ethylpiperidine)siRNA guide strand (position 15)IMaintained RNAi knockdown

Role of Substituent Positioning in 6-, 7-, and 8-Positions

The bioactivity of 7H-purin-8-amine derivatives exhibits profound dependence on regioselective substitution, dictating target engagement, conformational stability, and cellular penetration.

6-Position hydrogen-bonding motifs govern kinase inhibition profiles. In FLT3 inhibitors, 2-((4-(piperazin-1-yl)phenyl)amino groups at C6 form bidentate hydrogen bonds with Glu661 and Cys694 in the FLT3-ITD active site, conferring nanomolar potency (e.g., compound 15a, IC₅₀ = 22 nM) [5]. Conversely, replacing this motif with smaller alkylamino groups diminishes activity >100-fold, highlighting the necessity of extended hydrogen-bond networks. For CDK4 inhibition, a carbonyl group at C8 paired with C6-arylamino substituents mimics ATP’s hydrogen-bonding pattern, enabling dual FLT3/CDK4 targeting (e.g., 14i, CDK4 IC₅₀ = 300 nM; FLT3 IC₅₀ = 50 nM) [5].

7-Substituent steric and electronic properties control paralog selectivity in chaperone inhibition. Isopropyl groups at N7 in purin-8-ones enhance FLT3 selectivity over CDK2 by excluding bulkier residues in CDK2’s ATP pocket [5]. In Hsp90 inhibitors, 7-benzyl groups shift binding toward the hydrophobic site 3 of Grp94, exploiting the QEDGQ insertion in helix 1 unique to this paralog [2]. Molecular dynamics reveal that 7-allyl chains adopt solvent-exposed conformations in Hsp90α, whereas in Grp94, they engage the allosteric pocket, rationalizing >33-fold selectivity [2].

8-Substituent conformational effects determine base-pairing fidelity and target modulation. RNA duplex studies show that 8-ethynyl-7-deazaadenosine maintains A-U pairing specificity (ΔTₘ = −3°C vs. unmodified) despite projecting into the major groove, enabling siRNA applications [8]. In contrast, bulky 8-triazoles (e.g., VI) disrupt duplex stability (ΔTₘ = −8°C) but preserve on-target RNAi activity at non-seed positions [8]. For protein targets, 8-aryl groups in purine-scaffold compounds adopt "backward-bent" conformations to occupy Grp94’s hydrophobic site 2 (lined by Phe199/Ala202), while "forward-bent" isomers like PU-H71 bind pan-Hsp90 without selectivity [2].

Table 3: Position-Specific Substituent Effects

PositionSubstituentConformational EffectBiological Consequence
C64-(Piperazin-1-yl)phenylExtends H-bond network to hinge regionFLT3-ITD inhibition (IC₅₀ = 22 nM)
C6MethylMinimal steric perturbationLoss of kinase inhibition (>10 µM IC₅₀)
C7IsopropylBlocks CDK2 hydrophobic pocket20-fold FLT3 selectivity over CDK2
C7BenzylEngages Grp94 site 35-HT₂A receptor binding (Kᵢ = 15 nM)
C84-FluorophenylBackward-bent into site 2Grp94 selectivity (>100-fold vs. Hsp90α/β)
C8EthynylProjects into RNA major grooveMaintained siRNA activity (positions 12, 20)

Concluding Remarks

Strategic synthetic approaches—from classical cyclocondensation to cutting-edge C-H functionalization—enable precise modifications of the 7H-purin-8-amine scaffold. Functionalization at C6, C7, and C8 positions tailors compounds for diverse targets, with regioselectivity dictating conformational behavior and bioactivity. Future directions include exploiting C8 for bioorthogonal labeling and developing polycyclic fused derivatives to enhance target selectivity [8] [9].

Properties

CAS Number

20296-09-7

Product Name

7H-purin-8-amine

IUPAC Name

7H-purin-8-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10)

InChI Key

IKZRFGGARFKJOA-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)N=C(N2)N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.